2-Methyl-6-(1-phenylethyl)pyrimidine-4-carbonitrile
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Overview
Description
2-Methyl-6-(1-phenylethyl)pyrimidine-4-carbonitrile is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that play a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-(1-phenylethyl)pyrimidine-4-carbonitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-methyl-4,6-dichloropyrimidine with 1-phenylethylamine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling, along with efficient purification techniques such as crystallization or chromatography, are employed to ensure the quality of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles like amines or thiols replace specific substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted pyrimidine derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
2-Methyl-6-(1-phenylethyl)pyrimidine-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(1-phenylethyl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
2-Methyl-4,6-dichloropyrimidine: A precursor in the synthesis of 2-Methyl-6-(1-phenylethyl)pyrimidine-4-carbonitrile.
1-Phenylethylamine: Another precursor used in the synthesis.
Pyrimidine-4-carbonitrile derivatives: Compounds with similar structures but different substituents.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H13N3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-methyl-6-(1-phenylethyl)pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C14H13N3/c1-10(12-6-4-3-5-7-12)14-8-13(9-15)16-11(2)17-14/h3-8,10H,1-2H3 |
InChI Key |
XSYPDQBWBMHOQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)C(C)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
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